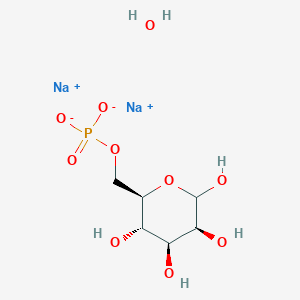
Disodium hydrate D-mannose 6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium hydrate D-mannose 6-phosphate is an organic compound derived from D-mannose and phosphoric acid. It is a white crystalline powder that is soluble in water and has diverse physiological roles. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium hydrate D-mannose 6-phosphate is synthesized by reacting D-mannose with phosphoric acid in the presence of sodium ions. The reaction typically involves dissolving D-mannose in water, followed by the addition of phosphoric acid and sodium hydroxide. The mixture is then subjected to crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then packaged and stored under appropriate conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium hydrate D-mannose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways and biochemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce reduced sugar alcohols .
Wissenschaftliche Forschungsanwendungen
Disodium hydrate D-mannose 6-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: The compound is utilized in studies related to carbohydrate metabolism, glycosylation pathways, and cellular signaling.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in targeting lysosomal enzymes and treating metabolic disorders.
Industry: It is employed in the production of pharmaceuticals, food additives, and cosmetic products.
Wirkmechanismus
The mechanism of action of disodium hydrate D-mannose 6-phosphate involves its role as a phosphorylated aldohexose. It can be converted to glucose for energy production, transformed into mannitol as an osmolyte or metabolic store, or directed to the N-glycosylation pathway. The compound also acts as a ligand for cation-dependent and cation-independent receptors, binding to mannose receptor homology domains on proteins .
Vergleich Mit ähnlichen Verbindungen
- D-glucose 6-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate disodium salt hydrate
- α-D-glucose 1-phosphate dipotassium salt hydrate
Comparison: Disodium hydrate D-mannose 6-phosphate is unique due to its specific role in mannose metabolism and its involvement in glycosylation pathways. While similar compounds like D-glucose 6-phosphate and α-D-glucose 1-phosphate are also involved in carbohydrate metabolism, this compound has distinct physiological roles and binding properties .
Eigenschaften
Molekularformel |
C6H13Na2O10P |
|---|---|
Molekulargewicht |
322.11 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5+,6?;;;/m1.../s1 |
InChI-Schlüssel |
UUWJZXLTPORJKW-XTAHGNKUSA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



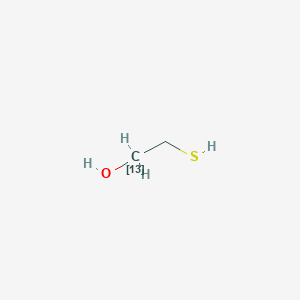



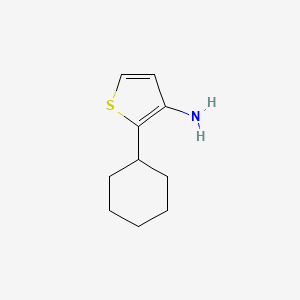
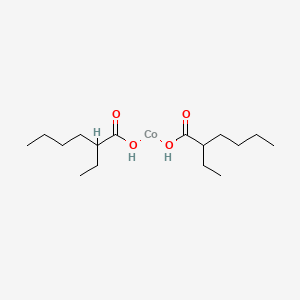


![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)


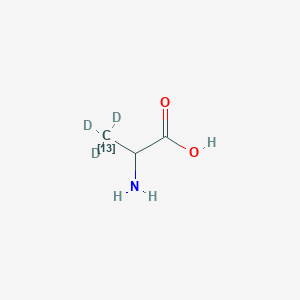
![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
